Cas no 2138039-22-0 (methyl 2-[3-sulfanyl-5-(thiophen-3-yl)-4H-1,2,4-triazol-4-yl]acetate)
![methyl 2-[3-sulfanyl-5-(thiophen-3-yl)-4H-1,2,4-triazol-4-yl]acetate structure](https://www.kuujia.com/scimg/cas/2138039-22-0x500.png)
methyl 2-[3-sulfanyl-5-(thiophen-3-yl)-4H-1,2,4-triazol-4-yl]acetate Chemical and Physical Properties
Names and Identifiers
-
- methyl 2-[3-sulfanyl-5-(thiophen-3-yl)-4H-1,2,4-triazol-4-yl]acetate
- EN300-782291
- 2138039-22-0
-
- Inchi: 1S/C9H9N3O2S2/c1-14-7(13)4-12-8(10-11-9(12)15)6-2-3-16-5-6/h2-3,5H,4H2,1H3,(H,11,15)
- InChI Key: RWFYOOKDKSEYAV-UHFFFAOYSA-N
- SMILES: S1C=CC(=C1)C1=NNC(N1CC(=O)OC)=S
Computed Properties
- Exact Mass: 255.01361889g/mol
- Monoisotopic Mass: 255.01361889g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 5
- Heavy Atom Count: 16
- Rotatable Bond Count: 4
- Complexity: 346
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 1.2
- Topological Polar Surface Area: 114Ų
methyl 2-[3-sulfanyl-5-(thiophen-3-yl)-4H-1,2,4-triazol-4-yl]acetate Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-782291-0.1g |
methyl 2-[3-sulfanyl-5-(thiophen-3-yl)-4H-1,2,4-triazol-4-yl]acetate |
2138039-22-0 | 95.0% | 0.1g |
$653.0 | 2025-02-22 | |
Enamine | EN300-782291-0.05g |
methyl 2-[3-sulfanyl-5-(thiophen-3-yl)-4H-1,2,4-triazol-4-yl]acetate |
2138039-22-0 | 95.0% | 0.05g |
$624.0 | 2025-02-22 | |
Enamine | EN300-782291-0.5g |
methyl 2-[3-sulfanyl-5-(thiophen-3-yl)-4H-1,2,4-triazol-4-yl]acetate |
2138039-22-0 | 95.0% | 0.5g |
$713.0 | 2025-02-22 | |
Enamine | EN300-782291-1.0g |
methyl 2-[3-sulfanyl-5-(thiophen-3-yl)-4H-1,2,4-triazol-4-yl]acetate |
2138039-22-0 | 95.0% | 1.0g |
$743.0 | 2025-02-22 | |
Enamine | EN300-782291-5.0g |
methyl 2-[3-sulfanyl-5-(thiophen-3-yl)-4H-1,2,4-triazol-4-yl]acetate |
2138039-22-0 | 95.0% | 5.0g |
$2152.0 | 2025-02-22 | |
Enamine | EN300-782291-10.0g |
methyl 2-[3-sulfanyl-5-(thiophen-3-yl)-4H-1,2,4-triazol-4-yl]acetate |
2138039-22-0 | 95.0% | 10.0g |
$3191.0 | 2025-02-22 | |
Enamine | EN300-782291-0.25g |
methyl 2-[3-sulfanyl-5-(thiophen-3-yl)-4H-1,2,4-triazol-4-yl]acetate |
2138039-22-0 | 95.0% | 0.25g |
$683.0 | 2025-02-22 | |
Enamine | EN300-782291-2.5g |
methyl 2-[3-sulfanyl-5-(thiophen-3-yl)-4H-1,2,4-triazol-4-yl]acetate |
2138039-22-0 | 95.0% | 2.5g |
$1454.0 | 2025-02-22 |
methyl 2-[3-sulfanyl-5-(thiophen-3-yl)-4H-1,2,4-triazol-4-yl]acetate Related Literature
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Lei Li,Fangjian Shang,Li Wang,Supeng Pei,Yongming Zhang Energy Environ. Sci., 2010,3, 114-116
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Zeinab Salehi,Reza Kowsari-Esfahan,Mohammad Ali Shokrgozar Biomater. Sci., 2018,6, 1664-1690
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Xiaoting Yu,Xu Jia,Xiaolong Yang,Weisheng Liu,Wenwu Qin RSC Adv., 2014,4, 23571-23579
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5. Synthesis of bifunctional Au–Sn organic–inorganic catalysts for acid-free hydroamination reactions†‡Avelino Corma,Camino González-Arellano,Marta Iglesias,M. Teresa Navarro,Félix Sánchez Chem. Commun., 2008, 6218-6220
Additional information on methyl 2-[3-sulfanyl-5-(thiophen-3-yl)-4H-1,2,4-triazol-4-yl]acetate
Comprehensive Overview of Methyl 2-[3-sulfanyl-5-(thiophen-3-yl)-4H-1,2,4-triazol-4-yl]acetate (CAS No. 2138039-22-0)
The compound methyl 2-[3-sulfanyl-5-(thiophen-3-yl)-4H-1,2,4-triazol-4-yl]acetate (CAS No. 2138039-22-0) is a specialized organic molecule that has garnered significant attention in pharmaceutical and agrochemical research due to its unique structural features. This molecule combines a 1,2,4-triazole core with a thiophene moiety, making it a versatile intermediate for synthesizing bioactive compounds. Researchers are particularly interested in its potential applications in drug discovery, given its ability to interact with biological targets through hydrogen bonding and hydrophobic interactions.
In recent years, the demand for heterocyclic compounds like methyl 2-[3-sulfanyl-5-(thiophen-3-yl)-4H-1,2,4-triazol-4-yl]acetate has surged, driven by advancements in medicinal chemistry and materials science. The 1,2,4-triazole scaffold is known for its broad-spectrum biological activities, including antimicrobial, antifungal, and anti-inflammatory properties. Meanwhile, the thiophene ring enhances the compound's electronic properties, making it valuable in organic electronics and optoelectronics. This dual functionality positions the compound as a promising candidate for interdisciplinary research.
One of the most frequently asked questions about CAS No. 2138039-22-0 is its synthetic route and scalability. The compound is typically synthesized through a multi-step process involving the condensation of thiophene-3-carboxylic acid derivatives with hydrazine precursors, followed by cyclization and esterification. Optimizing these steps for industrial-scale production remains a key challenge, as researchers strive to improve yield and purity while minimizing environmental impact. Green chemistry principles, such as using catalytic methods and renewable solvents, are increasingly being applied to address these concerns.
The growing interest in sustainable chemistry has also influenced the study of methyl 2-[3-sulfanyl-5-(thiophen-3-yl)-4H-1,2,4-triazol-4-yl]acetate. With the rise of biodegradable materials and eco-friendly synthesis, this compound's potential as a building block for green polymers and coatings is being explored. Its molecular structure allows for modifications that can enhance compatibility with natural polymers, aligning with the global shift toward sustainable industrial practices. This aligns with the broader trend of reducing reliance on petrochemical-derived intermediates.
Another area of focus is the compound's role in drug delivery systems. The ester group in methyl 2-[3-sulfanyl-5-(thiophen-3-yl)-4H-1,2,4-triazol-4-yl]acetate can be hydrolyzed under physiological conditions, making it a potential prodrug candidate. Researchers are investigating its use in targeted therapies, where controlled release of active pharmaceutical ingredients (APIs) is critical. This application is particularly relevant in oncology and neurology, where precision medicine is revolutionizing treatment paradigms.
In summary, methyl 2-[3-sulfanyl-5-(thiophen-3-yl)-4H-1,2,4-triazol-4-yl]acetate (CAS No. 2138039-22-0) represents a multifaceted compound with applications spanning pharmaceuticals, materials science, and green chemistry. Its unique structural attributes and adaptability make it a valuable subject for ongoing research, particularly in addressing contemporary challenges such as sustainability and targeted therapeutics. As scientific inquiry progresses, this compound is likely to play an increasingly prominent role in innovation across multiple disciplines.
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